molecular formula C19H13Cl2NO3S B5079841 (5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 6334-72-1

(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5079841
CAS No.: 6334-72-1
M. Wt: 406.3 g/mol
InChI Key: NZISUZWQQQLEOV-WJDWOHSUSA-N
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Description

(5Z)-5-[3,5-Dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by a benzylidene moiety substituted with 3,5-dichloro and propenyloxy groups at the 4-position, and a phenyl group at the 3-position of the thiazolidinedione core. Thiazolidinediones are heterocyclic compounds with diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties . The Z-configuration of the benzylidene double bond is critical for stereochemical stability and biological interactions.

The compound’s synthesis likely involves a Knoevenagel condensation between 3-phenyl-1,3-thiazolidine-2,4-dione and 3,5-dichloro-4-(prop-2-en-1-yloxy)benzaldehyde, followed by purification and stereochemical confirmation via NMR and X-ray crystallography (methods analogous to those in ).

Properties

IUPAC Name

(5Z)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3S/c1-2-8-25-17-14(20)9-12(10-15(17)21)11-16-18(23)22(19(24)26-16)13-6-4-3-5-7-13/h2-7,9-11H,1,8H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZISUZWQQQLEOV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367577
Record name STK153223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6334-72-1
Record name STK153223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 3,5-dichloro-4-(prop-2-en-1-yloxy)benzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory or anti-cancer agent. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Structural and Electronic Comparisons

The compound’s distinct features include:

  • Comparatively, derivatives with methoxy (e.g., 5-(4-methoxyphenyl)methylene analogs) exhibit reduced electrophilicity .
  • Core Modifications: Unlike thiazolidinones (e.g., 3,6-diaryl-1,4,2,5-dioxadiazines in ), the thiazolidinedione core here retains two carbonyl groups, which are critical for hydrogen bonding in biological targets .
Table 1: Substituent Effects on Key Properties
Compound Structure Substituents Melting Point (°C) Key Spectral Data (1H NMR, δ) Reference
Target Compound 3,5-Cl, propenyloxy, phenyl N/A Benzylidene H: ~7.5–8.0 (Z-config) Synthesized
(Z)-5-(4-Methoxyphenyl)methylene analog 4-OCH₃, phenyl 200–205 Benzylidene H: 7.2–7.4
(Z)-5-(4-Bromophenyl)methylene analog 4-Br, methylthio 218–220 Benzylidene CH₃: 2.32
5-(3-Bromophenyl)methylene derivative 3-Br, coumarinyl 190–192 Coumarin O–H: 10.5 (broad)

Spectral Characterization

  • 1H NMR : The target compound’s benzylidene protons are deshielded (δ ~7.5–8.0) compared to methoxy analogs (δ ~7.2–7.4) due to electron-withdrawing Cl groups .
  • IR : Strong carbonyl stretches (~1740 cm⁻¹ for thiazolidinedione C=O) are consistent across analogs .

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